Picraquassioside D
Description
Picraquassioside D is a naturally occurring glycoside identified in plant species such as Careya arborea (stems) and Picrasma quassioides . Structurally, it belongs to the flavan-3-ol glycoside class, as evidenced by its isolation alongside compounds like (+)-epicatechin and Leonuriside A in C. arborea . Its characterization involved advanced spectroscopic techniques, including 1D/2D NMR (HSQC, HMBC) and mass spectrometry (ESI-MS, HRMS), confirming its glycosidic linkage and aglycone structure .
Properties
Molecular Formula |
C13H18O8 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
2-(3-hydroxy-5-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O8/c1-19-7-2-6(15)3-8(4-7)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3 |
InChI Key |
SJBWDSQCMPAGHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Picraquassioside D can be extracted from the fresh fruits of Picrasma quassioides using various extraction methods. One common method involves the use of ethanol to extract the compound, followed by purification through chromatographic techniques . The structure of this compound has been elucidated using extensive nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis .
Chemical Reactions Analysis
Picraquassioside D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Picraquassioside D has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phenolic compounds and their derivatives.
Biology: It has been studied for its potential anti-inflammatory and antioxidant activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Picraquassioside D involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . The specific molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of pro-inflammatory cytokines and reactive oxygen species .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues within the Picraquassioside Family
The Picraquassioside group comprises glycosides with varying aglycone moieties and sugar attachments. Key analogues include:
Key Observations :
- Structural Diversity: While Picraquassiosides A and B derive from phenylpropanoid/benzoic acid backbones, Picraquassiosides C and D are lignan and flavan-3-ol glycosides, respectively. This diversity reflects their distinct plant origins and biosynthetic pathways.
- Bioactivity: Picraquassioside C’s lack of cytotoxicity contrasts with the reported activities of related flavonoids (e.g., diosmin’s chondroprotective effects ), suggesting structural specificity in bioactivity.
Comparison with Non-Picraquassioside Analogues
Leonuriside A
- Source : Co-isolated with this compound in C. arborea .
- Structure: Flavonoid glycoside with a similar flavan-3-ol core but differing in sugar moiety position.
- Significance : Highlights the structural variability within flavan-3-ol glycosides in the same plant.
Diosmin and Narirutin
- Source : Identified as differential metabolites in aging Qingpi (Citrus peel) .
- Bioactivity : Diosmin exhibits chondroprotective and cardioprotective effects, while narirutin demonstrates anti-diabetic and anti-inflammatory properties .
- Contrast: Unlike this compound, these compounds are well-studied citrus flavonoids with established therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
